molecular formula C22H13F2N3 B2995996 6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-29-0

6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2995996
CAS RN: 932280-29-0
M. Wt: 357.364
InChI Key: LGGQQNKNWBZHCB-UHFFFAOYSA-N
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Description

“6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a type of fluoroquinolone, a class of compounds that are widely used in various fields due to their unique characteristics such as biological activities and light-emitting properties . Fluoroquinolones are nitrogen-containing bicyclic compounds that are found throughout nature in various forms .


Synthesis Analysis

Fluoroquinolones are synthesized through various approaches. One common method involves the direct introduction of fluorine onto the isoquinoline ring . Another approach involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . The synthesis of fluoroquinolones has been greatly developed over the last decade .


Molecular Structure Analysis

The molecular structure of fluoroquinolones is characterized by the presence of a nitrogen-containing heteroaromatic and benzene-ring-fused system . The structure of “6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” and similar compounds can be analyzed using various techniques such as 1H, 13C- NMR and IR spectroscopy, MS and elemental analysis .


Chemical Reactions Analysis

Fluoroquinolones undergo various chemical reactions. For instance, a chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones gives rise to various useful 6-fluoro-1,4-dihydropyrano pyrazoles . This reaction distinguishes the different nucleophilic sites of pyrazolones .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones depend on the substitution on the heterocyclic pyridine ring . The introduction of fluorine atoms at various positions of the benzene ring results in a remarkable improvement of antimicrobial properties .

Scientific Research Applications

Photophysics and Molecular Logic Gates

Research into the photophysical properties of pyrazoloquinoline derivatives, including those related to "6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline," has demonstrated their potential in implementing molecular logic switches. These compounds exhibit notable solvatochromism, acidochromism, and solid-state fluorescence, which can be manipulated to create pH-dependent fluorescence responses acting as multilevel logic gates (Uchacz et al., 2016). Such properties make them suitable for advanced applications in molecular electronics and sensing technologies.

Interactions with Proteins for Cell Imaging

Derivatives of pyrazoloquinoline have been synthesized for applications in cell imaging, demonstrating their ability to stain cultured HeLa cells after fixing. These compounds, through their interaction with proteins, can serve as effective fluorophores for biological imaging, providing tools for cellular and molecular biology research (Majumdar et al., 2014).

Photophysical and Electrochemical Properties

The introduction of fluorine atoms into the pyrazoloquinoline molecule has been shown to modify its fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. These modifications enhance the resistance of the molecule to proton donors and provide insights into designing fluorescent dyes with high quantum yield, applicable in photovoltaics and LED technologies (Szlachcic & Uchacz, 2018).

Molecular Sensing

Compounds based on the 1H-pyrazolo[3,4-b]quinoline skeleton have been explored for their application as sensors for the fluorescence detection of small inorganic cations. This capability is particularly relevant for developing sensitive and selective sensors for environmental monitoring and analytical chemistry applications (Mac et al., 2010).

Fluorophore Design for Light Emitting Devices

The luminescent and electroluminescent properties of spiro-compounds with pyrazolo[3,4-b]quinoline structures have been studied, showing strong fluorescence in solution and solid state. These findings are crucial for the development of new materials for light-emitting diodes (LEDs) and electroluminescent devices, highlighting the role of specific functional groups in enhancing brightness and efficiency (Gondek et al., 2010).

Future Directions

The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . The development of novel quinolones by chemical modifications to overcome quinolone resistance is an attractive perspective in this context .

properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGQQNKNWBZHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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